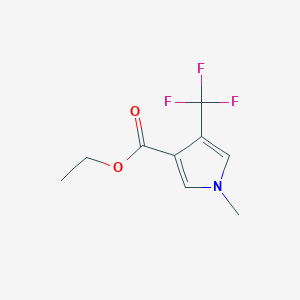

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Descripción general

Descripción

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is an organic compound that features a trifluoromethyl group attached to a pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, exhibit promising antitumor properties. These compounds have been investigated for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar pyrrole derivatives can effectively target Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrrole derivatives are known for their anti-inflammatory properties. This compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Fungicidal Activity

This compound serves as an important intermediate in the synthesis of novel fungicides. Its structural features allow it to inhibit succinate dehydrogenase in fungal pathogens, leading to reduced ATP production and cell death in various phytopathogenic fungi. This mechanism positions it as a valuable component in agricultural formulations aimed at combating fungal diseases.

Synthesis of Novel Compounds

The compound is utilized as a building block in organic synthesis, particularly for creating other functionalized pyrrole derivatives. The trifluoromethyl group enhances the lipophilicity and stability of the resulting compounds, which can lead to improved biological activity . Multi-step synthesis methods allow for the introduction of various substituents to tailor the compound's properties for specific applications.

Comparative Applications Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Antitumor agents | Induction of apoptosis via Bcl-2 inhibition |

| Anti-inflammatory drugs | Inhibition of inflammatory pathways | |

| Agriculture | Fungicides | Inhibition of succinate dehydrogenase in fungi |

| Synthesis | Building block for novel derivatives | Enhanced lipophilicity and stability |

Mecanismo De Acción

The mechanism of action of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.

Trifluoromethylated pyrroles: These compounds share the pyrrole ring structure and trifluoromethyl group, making them chemically similar.

Uniqueness

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS No. 130511-76-1) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pyrrole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

- Antimicrobial Activity : Pyrrole compounds have shown significant antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioavailability .

- Anti-inflammatory Effects : Some studies indicate that pyrrole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes .

- Cytotoxicity : Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Target/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | |

| Anticancer (cell lines) | Various solid tumors | <10 | |

| Anti-inflammatory | Cytokine release | Inhibition noted |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrrole derivatives, including this compound, against several bacterial strains. The compound exhibited potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) ranging from 3.12 to 12.5 µg/mL, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation at low concentrations (<10 µM). The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Propiedades

IUPAC Name |

ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLPDQUSSTVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.